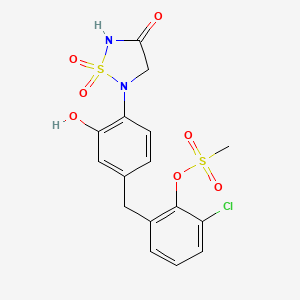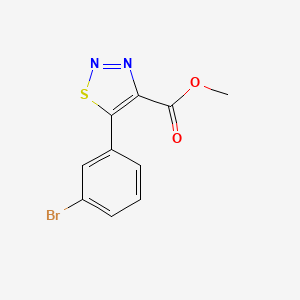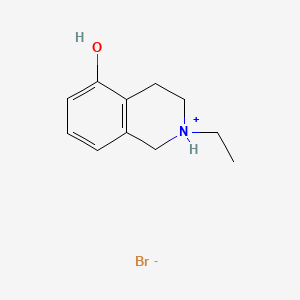![molecular formula C15H18Cl2N2O3 B14175610 N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide CAS No. 554438-80-1](/img/structure/B14175610.png)
N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is a synthetic organic compound characterized by the presence of a cyclobutanecarbohydrazide moiety linked to a 2,4-dichlorophenoxybutanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst.
Formation of 2,4-dichlorophenoxybutanoyl chloride: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Synthesis of cyclobutanecarbohydrazide: Cyclobutanecarboxylic acid is reacted with hydrazine hydrate to form cyclobutanecarbohydrazide.
Coupling reaction: Finally, the 2,4-dichlorophenoxybutanoyl chloride is reacted with cyclobutanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide
- N-[4-(2,4-dichlorophenoxy)butanoyl]glycine
- 4-(2,4-dichlorophenoxy)-N’-[4-(2,4-dichlorophenoxy)butanoyl]butanohydrazide
Uniqueness
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is unique due to the presence of the cyclobutanecarbohydrazide moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
554438-80-1 |
|---|---|
Formule moléculaire |
C15H18Cl2N2O3 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-6-7-13(12(17)9-11)22-8-2-5-14(20)18-19-15(21)10-3-1-4-10/h6-7,9-10H,1-5,8H2,(H,18,20)(H,19,21) |
Clé InChI |
STUVJOFEKZROQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Solubilité |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)


![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)

![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)

